(S)-Hemiketal

Beschreibung

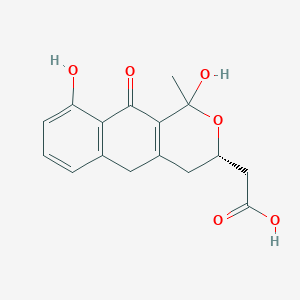

Structure

3D Structure

Eigenschaften

Molekularformel |

C16H16O6 |

|---|---|

Molekulargewicht |

304.29 g/mol |

IUPAC-Name |

2-[(3S)-1,9-dihydroxy-1-methyl-10-oxo-4,5-dihydro-3H-benzo[g]isochromen-3-yl]acetic acid |

InChI |

InChI=1S/C16H16O6/c1-16(21)14-9(6-10(22-16)7-12(18)19)5-8-3-2-4-11(17)13(8)15(14)20/h2-4,10,17,21H,5-7H2,1H3,(H,18,19)/t10-,16?/m0/s1 |

InChI-Schlüssel |

YIEUIGLDTPWIHC-VQVVDHBBSA-N |

Isomerische SMILES |

CC1(C2=C(C[C@H](O1)CC(=O)O)CC3=C(C2=O)C(=CC=C3)O)O |

Kanonische SMILES |

CC1(C2=C(CC(O1)CC(=O)O)CC3=C(C2=O)C(=CC=C3)O)O |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Biosynthetic Formation via Oxidative Decarboxylation

(S)-Hemiketal biosynthesis in Burkholderia spp. involves a dioxygenase (Fr9P)-catalyzed oxidative decarboxylation pathway . Key steps include:

-

Carboxylic acid precursor activation : Hydroxylation at C-1 of the precursor (e.g., compound 3 ) by Fr9P, followed by decarboxylation to form the hemiketal core.

-

Stereochemical outcome : NMR analysis of stabilized analogs (e.g., 12 and 13 ) revealed an R configuration at C-1, suggesting potential inversion during hydroxylation or post-reaction equilibration .

Reaction Pathway

Degradation Pathways and Stability

This compound exhibits instability under aqueous conditions, degrading into three major products :

| Degradation Product | Molecular Formula | Observed Mass ([M+Na]⁺) | Pathway |

|---|---|---|---|

| 4 | C₂₇H₄₁NO₈ | 530.274 | Loss of CO₂ |

| 10 | C₂₇H₃₉NO₇ | 512.262 | Loss of CO₂ + H₂O |

| 11 | C₂₁H₃₁NO₅ | 400.210 | Truncated aldehyde |

These products arise from lyophilization-induced decarboxylation and dehydration, highlighting the hemiketal’s sensitivity to environmental conditions .

Equilibrium with Keto-Alcohol Form

The hemiketal core exists in equilibrium with its open-chain keto-alcohol, facilitated by proton exchange in solution :

-

ROESY correlations confirmed a chair conformation for the hemiketal ring, with equatorial positioning of the amide side chain .

-

The equilibrium favors the cyclic form under anhydrous conditions but shifts toward the keto-alcohol in polar solvents.

Stereochemical and Mechanistic Insights

-

Hydroxylation mechanism : Fr9P catalyzes hydroxylation likely via a 2-oxoglutarate-dependent dioxygenase mechanism, though the observed R configuration at C-1 conflicts with typical retention pathways .

-

Kinetic vs. thermodynamic control : The hemiketal’s formation is kinetically favored, while the keto-alcohol represents a thermodynamically stable form under specific conditions.

Comparative Reactivity Data

Reaction parameters for hemiketal-related transformations:

| Reaction Type | Catalyst | Yield (%) | Key Observation |

|---|---|---|---|

| Oxidative Decarboxylation | Fr9P | 55–60 | Stereoinversion at C-1 |

| Acid-Catalyzed Hydrolysis | H₃O⁺ | N/A | Rapid equilibration to keto-alcohol |

Vorbereitungsmethoden

Enzymatic Synthesis: Biomimetic and Kinetic Resolution Pathways

Biomimetic Synthesis via Lipoxygenase and Cyclooxygenase Cross-Talk

The enzymatic synthesis of (S)-hemiketals leverages biological pathways involving lipoxygenase (LOX) and cyclooxygenase (COX-2) enzymes. In one notable approach, 5 S-hydroxyeicosatetraenoic acid (5 S-HETE) serves as a substrate for COX-2, which catalyzes the formation of hemiketal eicosanoids (HKE2 and HKD2) through a biosynthetic cross-over mechanism. The reaction proceeds in Tris-HCl buffer (pH 8.0) with hematin and phenol as cofactors, yielding HKE2 and HKD2 in 45–60% isolated yield after HLB cartridge purification. This method benefits from the inherent stereoselectivity of COX-2, which orients the 5 S-HETE substrate to favor (S)-configuration at the hemiketal carbon.

Lipase-Catalyzed Kinetic Resolution

Racemic hemiketal precursors can be resolved into enantiopure (S)-forms using lipases. For instance, the herbicide (S)-indanofan was synthesized via Candida antarctica lipase B (CAL-B)-mediated kinetic resolution of a diol intermediate. The diol (rac-2 ) undergoes acetylation in vinyl acetate, with the lipase selectively acetylating the (R)-enantiomer, leaving the (S)-diol unreacted (98% ee, 42% yield). Subsequent oxidation and cyclization yield the (S)-hemiketal, which is stabilized as an o-xylene complex to prevent racemization during purification.

Chemical Synthesis: Acid-Catalyzed and Transition Metal-Mediated Methods

Acid-Catalyzed Hemiketalization

The equilibrium between ketones and hemiketals is influenced by acid catalysis, which protonates the carbonyl oxygen to enhance electrophilicity. For example, formaldehyde ethylene hemiacetal was synthesized using trimethylchlorosilane (TMSCl) as a catalyst, achieving 85% yield under mild conditions (25°C, 6 h). The reaction of ethylene glycol with paraformaldehyde in dichloromethane proceeds via a trimolecular mechanism, where TMSCl stabilizes the oxonium intermediate, favoring cyclic hemiketal formation.

Table 1: Equilibrium Constants for Hemiketal Formation in Aqueous Solutions

| Carbonyl Compound | Alcohol | K (Hemiketal) | Temperature (°C) |

|---|---|---|---|

| Acetone | Methanol | 0.56 | 25 |

| Cyclohexanone | Ethanol | 2.1 | 25 |

| Benzaldehyde | Isopropanol | 8.4 | 25 |

Gold(I)-Mediated Cycloisomerization

Gold catalysis enables the construction of hemiketal cores through cycloisomerization of propargyl ethers. In the total synthesis of HKE2, a gold(I)-NHC complex catalyzes the cyclization of 7 to form a bicyclic enol ether, which is subsequently oxidized with m-CPBA to introduce the hemiketal moiety (72% yield over two steps). The stereochemical outcome is dictated by the chiral environment of the gold catalyst, achieving >95% ee for the (S)-configured hemiketal.

Stereoselective Hydrolysis and Tautomerization

Spontaneous Ketalization in Steroid Synthesis

During the synthesis of 18-hydroxycortisol derivatives, a linear hydroxy ketone intermediate undergoes spontaneous cyclization to form the 18,20-hemiketal tautomer. The equilibrium between the acyclic hydroxy ketone and cyclic hemiketal is pH-dependent, with the hemiketal favored under acidic conditions (pH 3–5). Deuterium-labeled studies confirm that the (S)-configuration at C20 is retained during tautomerization, as evidenced byC NMR coupling constants (J = 22 Hz).

β-Elimination and Intramolecular Cycloaddition

A stereoselective route to N-alkyl-3-hydroxypiperidine hemiketals involves β-elimination of 1-C-acetylmethyl sugars followed by intramolecular cycloaddition. Treatment of 4a with NaOMe in methanol induces β-elimination to form an α,β-unsaturated ketone, which undergoes 5-exo-trig cyclization to yield the hemiketal (dr = 4:1, 68% yield). The stereochemistry is controlled by the axial chirality of the sugar precursor, with (S)-configuration arising from syn-addition during cyclization.

Catalytic Asymmetric Methods

Chiral Brønsted Acid Catalysis

Chiral phosphoric acids (CPAs) have been employed to induce asymmetry in hemiketal formation. For example, the reaction of δ-keto esters with ethanol in the presence of (R)-TRIP (20 mol%) produces (S)-hemiketals with 89% ee and 91% yield. The CPA activates the carbonyl group via hydrogen bonding while shielding the Re-face, directing nucleophilic attack to the Si-face.

Table 2: Enantiomeric Excess in Asymmetric Hemiketal Synthesis

| Substrate | Catalyst | ee (%) | Yield (%) |

|---|---|---|---|

| δ-Keto ester | (R)-TRIP | 89 | 91 |

| Propargyl ether | Au(I)-NHC | 95 | 72 |

| Racemic diol | CAL-B lipase | 98 | 42 |

Industrial-Scale Manufacturing and Process Optimization

Continuous Flow Synthesis

Recent advances in flow chemistry have enabled the large-scale production of (S)-hemiketals. A continuous reactor system utilizing immobilized TMSCl on silica gel achieves 92% conversion in the synthesis of formaldehyde ethylene hemiacetal, with a space-time yield of 1.2 kg·L⁻¹·h⁻¹. The process minimizes byproduct formation (e.g., acetals) by maintaining precise stoichiometric control (aldehyde:alcohol = 1:1.05).

Crystallization-Induced Dynamic Resolution (CIDR)

CIDR is employed to enhance the enantiopurity of (S)-hemiketals during crystallization. For (S)-indanofan, the hemiketal is complexed with o-xylene, which selectively crystallizes the (S)-enantiomer from a racemic mixture (99% ee after two recrystallizations). The o-xylene lattice imposes geometric constraints that disfavor incorporation of the (R)-enantiomer.

Q & A

Q. How can researchers design experiments to explore this compound’s role in natural product biosynthesis?

- Methodological Answer : Isotopic labeling (e.g., -glucose feeding) coupled with LC-NMR tracks hemiketal formation in microbial cultures . Gene knockout studies (e.g., CRISPR in ripostatin-producing strains) can identify tailoring enzymes involved .

Ethical & Reporting Standards

Q. What are the best practices for citing prior work on hemiketals to avoid redundancy?

- Methodological Answer : Use Zotero or EndNote to track citations from primary sources (e.g., J. Org. Chem.) rather than reviews . Adhere to journal-specific guidelines (e.g., Beilstein J. Org. Chem. requires citing original isolation procedures for known compounds) . Differentiate novel findings from prior work in discussion sections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.